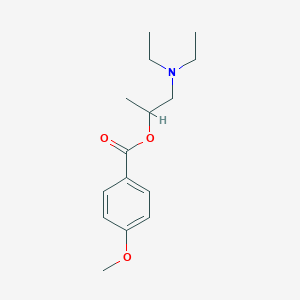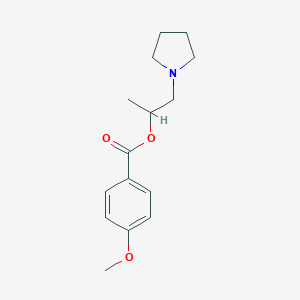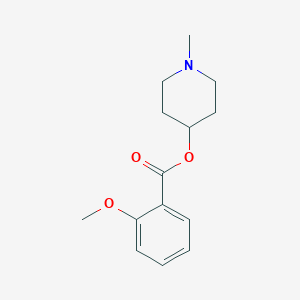
N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized through a multi-step process and has been found to exhibit significant biochemical and physiological effects.
科学研究应用
APTU has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. APTU has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, APTU has been studied for its neuroprotective properties and has been found to protect against neuronal damage.
作用机制
The mechanism of action of APTU is not fully understood. However, it is believed that APTU acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. APTU has been found to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a role in cancer cell growth and inflammation. APTU has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
APTU has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. APTU has also been found to protect against neuronal damage and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
APTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit significant biochemical and physiological effects, making it a useful tool for studying various physiological processes. However, APTU also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of APTU is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of APTU. One potential direction is the further investigation of its anti-cancer properties. APTU has been found to inhibit the growth of cancer cells, and further studies could lead to the development of new cancer treatments. Another potential direction is the study of APTU's neuroprotective properties. APTU has been found to protect against neuronal damage, and further studies could lead to the development of new treatments for neurodegenerative diseases. Additionally, the mechanism of action of APTU is not fully understood, and further studies could shed light on its mode of action and potential therapeutic applications.
In conclusion, APTU is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit significant biochemical and physiological effects and has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to its use in lab experiments, APTU has several advantages and has several potential future directions for research.
合成方法
APTU is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with 4-propoxybenzoyl isothiocyanate. The reaction results in the formation of the thiourea derivative APTU. The synthesis method has been optimized to achieve high yields and purity of the final product.
属性
分子式 |
C21H28N2O2S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
N-(1-adamantylcarbamothioyl)-4-propoxybenzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-2-7-25-18-5-3-17(4-6-18)19(24)22-20(26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h3-6,14-16H,2,7-13H2,1H3,(H2,22,23,24,26) |
InChI 键 |
TVPQSGFHHJBKPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
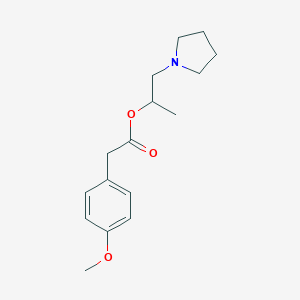
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
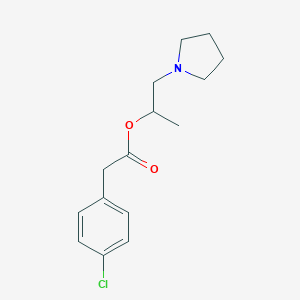
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

